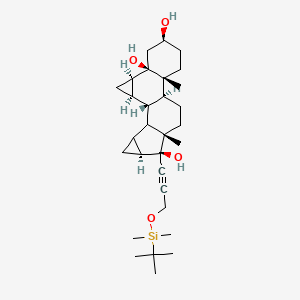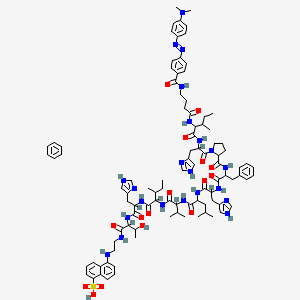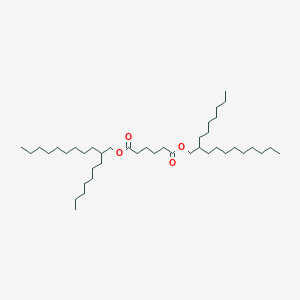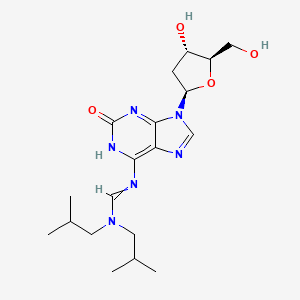
1,2 Dimethyl Adamantane (Mixture of Disastereomers)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 1,2-dimethyladamantane and its derivatives often involves intricate chemical reactions tailored to introduce methyl groups into the adamantane framework. Techniques such as the Wurtz reaction of dimethylchlorosilane with chloroadamantanes or the reaction of phenyldimethylsilyllithium with bromoadamantanes have been explored for the synthesis of silyl-adamantanes, which are closely related to the target compound (Pai, Wanek, & Weber, 1984). Moreover, the synthesis of 1,3-dicarbonyl adamantanes from adamantane and 1,3-dimethyladamantane through a one-pot functionalization approach highlights the versatility of reactions applicable to adamantanes (Akhrem, Avetisyan, & Afanas’eva, 2012).
Molecular Structure Analysis
Adamantane derivatives like 1,2-dimethyladamantane are notable for their high symmetry and the ease of functional group attachment. This has facilitated the creation of supramolecular structures with interesting properties. For instance, studies have shown the formation of hydrogen-bonded networks from tri- and tetra-substituted adamantanes bearing dimethoxyphenol moieties, revealing intricate molecular recognition and assembly processes (Tominaga, Katagiri, & Azumaya, 2010).
Chemical Reactions and Properties
Adamantanes undergo a variety of chemical reactions, reflecting their chemical versatility. For example, 1-adamantyl trifluoromethanesulfonate, a compound related to 1,2-dimethyladamantane, shows reactivity indicative of adamantanes' potential in synthetic chemistry, such as initiating ring-opening polymerization of tetrahydrofuran or reacting with alkyllithiums to afford alkyladamantanes (Takeuchi et al., 1980).
Physical Properties Analysis
The physical properties of 1,2-dimethyladamantane derivatives, such as thermal stability, are of significant interest, especially for applications in high-density and high-thermal-stability fuels. Studies on dimethyl-adamantane fuels have shown that they possess high density, good low-temperature performance, and superior thermal stability, making them promising candidates for aerospace vehicles (Xie et al., 2020).
Applications De Recherche Scientifique
-
Medicinal Chemistry
- Adamantane derivatives have diverse applications in the field of medicinal chemistry .
- They owe their unique structural, biological, and stimulus-responsive properties to their unique structure .
- The methods of application or experimental procedures in medicinal chemistry involve complex organic synthesis and biological testing .
- The outcomes of these applications are typically new drug candidates with potential therapeutic effects .
-
Catalyst Development
- Adamantane derivatives are also used in catalyst development .
- Their unique structure can enhance the stability and efficiency of catalysts .
- The methods of application involve incorporating adamantane derivatives into catalyst structures .
- The outcomes can be improved catalytic reactions, potentially leading to more efficient industrial processes .
-
Nanomaterials
- Adamantane derivatives are used in the development of nanomaterials .
- Their unique properties can enhance the performance of nanomaterials .
- The methods of application involve incorporating adamantane derivatives into nanomaterial structures .
- The outcomes can be improved material properties, potentially leading to advances in various technologies .
-
Synthesis of Disubstituted Adamantane Derivatives
- The synthesis of 1,2-disubstituted adamantane derivatives is achieved by constructing the tricyclic framework either by total synthesis or by ring expansion/contraction reactions of corresponding adamantane homologues .
- The methods of application involve complex organic synthesis procedures .
- The outcomes of these applications are new adamantane derivatives with potential applications in various fields .
-
Linking Semiconductor Contact Surfaces
- Vinyl-disubstituted adamantanes, which can be synthesized from 1,2 Dimethyl Adamantane, can be used as nanowires to link semiconductor contact surfaces .
- The methods of application involve incorporating these adamantane derivatives into semiconductor structures .
- The outcomes can be improved electrical properties of semiconductors, potentially leading to advances in electronics .
-
Direct Radical Functionalization
- Direct radical functionalization methods are used to access substituted adamantanes and diamondoids .
- The synthesis of substituted adamantanes and substituted higher diamondoids is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives .
- In this review, they discuss the wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups (alkenes, alkynes, arenes, carbonyl groups, etc.) .
- Recent advances in the area of selective C–H functionalization are highlighted with an emphasis on the H-atom abstracting species and their ability to activate the particularly strong C–H bonds that are characteristic of these caged hydrocarbons, providing insights that can be applied to the C–H functionalization of other substrate classes .
-
Synthesis of Disubstituted Adamantane Compounds
- The second effective approach to 1,2-disubstituted adamantane compounds utilizes the cyclization of bicyclic precursors .
- These precursors can be obtained from simple building blocks or through the ring opening of readily available 1,3-disubstituted adamantane derivatives .
- The outcomes of these applications are new adamantane derivatives with potential applications in various fields .
-
Photooxidative Interaction
- Photooxidative interaction between N-acyloxyphthalimides and vinyl halides produces an unsaturated derivative such as 1-(2-phenylallyl)adamantane .
- The methods of application involve complex organic synthesis procedures .
- The outcomes of these applications are new adamantane derivatives with potential applications in various fields .
-
Direct Radical Functionalization
- Direct radical functionalization methods are used to access substituted adamantanes and diamondoids .
- The synthesis of substituted adamantanes and substituted higher diamondoids is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives .
- In this review, they discuss the wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups (alkenes, alkynes, arenes, carbonyl groups, etc.) .
- Recent advances in the area of selective C–H functionalization are highlighted with an emphasis on the H-atom abstracting species and their ability to activate the particularly strong C–H bonds that are characteristic of these caged hydrocarbons, providing insights that can be applied to the C–H functionalization of other substrate classes .
-
Synthesis of Disubstituted Adamantane Compounds
- The second effective approach to 1,2-disubstituted adamantane compounds utilizes the cyclization of bicyclic precursors .
- These precursors can be obtained from simple building blocks or through the ring opening of readily available 1,3-disubstituted adamantane derivatives .
- The outcomes of these applications are new adamantane derivatives with potential applications in various fields .
-
Photooxidative Interaction
- Photooxidative interaction between N-acyloxyphthalimides and vinyl halides produces an unsaturated derivative such as 1-(2-phenylallyl)adamantane .
- The methods of application involve complex organic synthesis procedures .
- The outcomes of these applications are new adamantane derivatives with potential applications in various fields .
Propriétés
Numéro CAS |
16207-81-1 |
|---|---|
Nom du produit |
1,2 Dimethyl Adamantane (Mixture of Disastereomers) |
Formule moléculaire |
C₁₂H₂₀ |
Poids moléculaire |
164.29 |
Synonymes |
1,2-Dimethyl-tricyclo[3.3.1.13,7]decane; 1,2-Dimethyl-adamantane; 1,2-Dimethyladamantane; 1,2-Dimethyltricyclo[3.3.1.13,7]decane; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



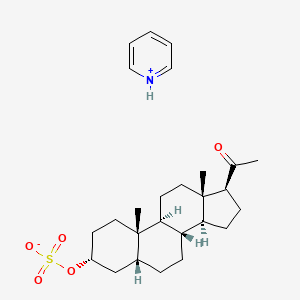
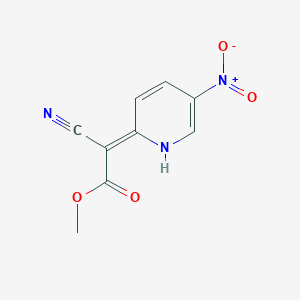
![4-Methyl-2-(2-methyl-1h-imidazol-1-yl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine](/img/structure/B1146000.png)
![S-[2-Hydroxy-1-(4-hydroxyphenyl)ethyl]-L-glutathione](/img/structure/B1146002.png)

